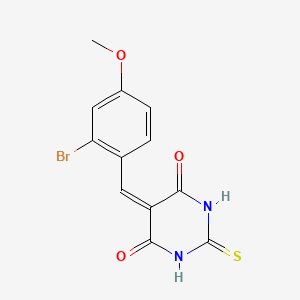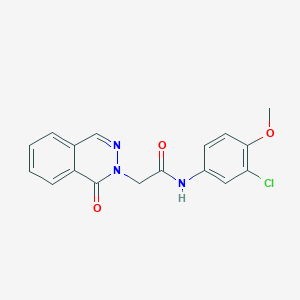
N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogs to N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves Suzuki coupling reactions, starting from commercially available phthalic anhydride, yielding good product percentages. Such processes are crucial for creating compounds with potential anticancer and antimicrobial activities (G. Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of the spatial arrangement for their biological activity. Crystallographic studies provide insights into the non-planar discrete molecular structures and their intermolecular hydrogen bonding, contributing to their potential biological efficacy (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Reactivity studies show that these compounds can undergo various chemical transformations, including those with phosphodiesterase 5 (PDE5) inhibition activity. The specific substitutions on the phthalazine moiety, such as 4-hydroxypiperidino or 4-hydroxymethylpiperidino groups, significantly impact their inhibitory and biological activities (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties, including crystal structure and solubility, play a vital role in the compound's application potential. Crystallographic analysis helps in understanding the molecular interactions and stability critical for the compound's biological and chemical behaviors (Xinchen Chi et al., 2018).
Chemical Properties Analysis
Chemical property studies focus on the compound's reactivity, stability, and interactions with other molecules. Investigations into silylation reactions and the formation of heterocycles demonstrate the versatility and potential for further chemical modifications (N. Lazareva et al., 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-24-15-7-6-12(8-14(15)18)20-16(22)10-21-17(23)13-5-3-2-4-11(13)9-19-21/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGHPMWICEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



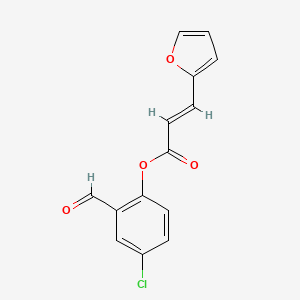
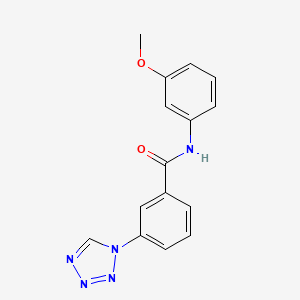
![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
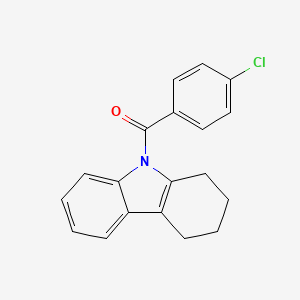
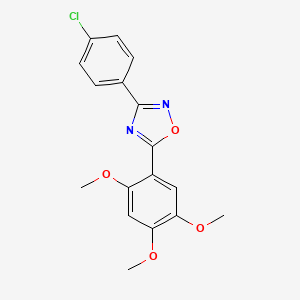
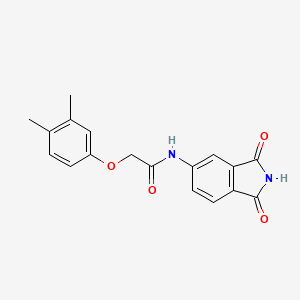
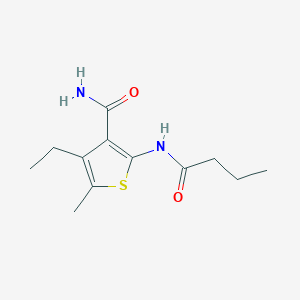
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)

